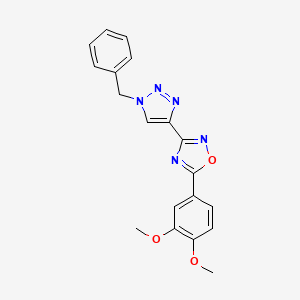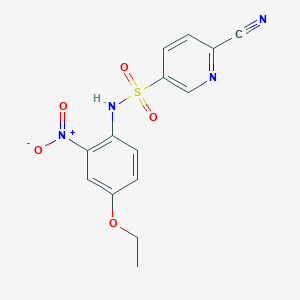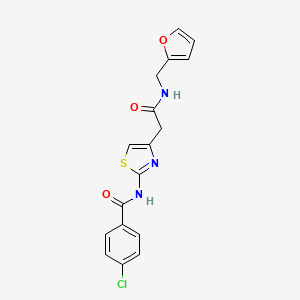
2-Bromo-1-(2,3,5-trifluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-1-(2,3,5-trifluorophenyl)ethanone” is a chemical compound with the molecular formula C8H4BrF3O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(2,3,5-trifluorophenyl)ethanone” is characterized by the presence of a bromine atom and a trifluorophenyl group attached to an ethanone backbone . The InChI code for this compound is 1S/C8H4BrF3O/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(2,3,5-trifluorophenyl)ethanone” include its molecular weight, which is 253.02 . Other properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications
Environmental Presence and Toxicity of Brominated Compounds
Brominated compounds, including various brominated flame retardants (BFRs), have been extensively studied due to their widespread use and persistence in the environment. For example, 2,4,6-Tribromophenol, a brominated compound used as a pesticide and produced as an intermediate in the synthesis of other BFRs, has been documented for its environmental concentrations and toxicological impacts. This compound is ubiquitously found due to its various sources and poses potential toxicological risks due to its persistence (C. Koch & B. Sures, 2018).
Degradation and Environmental Fate
The degradation and environmental fate of brominated compounds are critical in understanding their long-term impacts. For instance, the review on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the increasing application of NBFRs and calls for more research on their occurrence, environmental fate, and toxicity. The review points out large knowledge gaps for many NBFRs and underscores the importance of optimized analytical methods and further research on indoor environments (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).
Toxicological Effects and Risk Assessment
Understanding the toxicological effects of brominated compounds is essential for assessing their risk to human health and the environment. Research on the potential health effects of DDT, a chlorinated compound with structural similarities to brominated analogs, provides insights into the epidemiological evidence of its adverse effects. Although not directly related to 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone, studies on such compounds offer a framework for assessing the toxicology of brominated chemicals (J. Beard, 2006).
properties
IUPAC Name |
2-bromo-1-(2,3,5-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXKECGOLQXUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,3,5-trifluorophenyl)ethanone | |
CAS RN |
1214373-78-0 |
Source


|
| Record name | 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)


![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2938462.png)





![N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2938470.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)